(4-hydrazinylphenyl)hydrazine dihydrochloride
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Overview
Description
(4-Hydrazinylphenyl)hydrazine dihydrochloride is a hydrazine derivative with the molecular formula C6H12Cl2N4 and a molecular weight of 211.09 g/mol. This compound is a white crystalline solid that is soluble in water and organic solvents. It is used in various biochemical and physiological studies due to its versatile chemical properties.
Preparation Methods
The synthesis of (4-hydrazinylphenyl)hydrazine dihydrochloride typically involves the reaction of 4-aminobenzylhydrazine with hydrazine hydrate in the presence of an acid catalyst . The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Hydrazinylphenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Hydrazinylphenyl)hydrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds such as heterocyclic compounds, quinolines, and pyridines.
Biology: The compound is used to study the mechanisms of action of certain compounds involved in cell proliferation and apoptosis.
Industry: The compound is used in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
(4-Hydrazinylphenyl)hydrazine dihydrochloride is believed to act as a proton donor in biochemical reactions. It donates a proton to the substrate, which then undergoes a reaction to form a product. The compound is also involved in the formation of hydrogen bonds between molecules, influencing the reactivity of the substrate. Additionally, it forms coordination complexes that can affect the reactivity of the substrate.
Comparison with Similar Compounds
Similar compounds to (4-hydrazinylphenyl)hydrazine dihydrochloride include other hydrazine derivatives such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in analytical chemistry.
Benzylhydrazine: Used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
What sets this compound apart is its unique ability to form stable dihydrochloride salts, making it more soluble and easier to handle in various research applications.
Properties
IUPAC Name |
(4-hydrazinylphenyl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-9-5-1-2-6(10-8)4-3-5;;/h1-4,9-10H,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAWKZQHWAUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16906-23-3 |
Source
|
Record name | (4-hydrazinylphenyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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